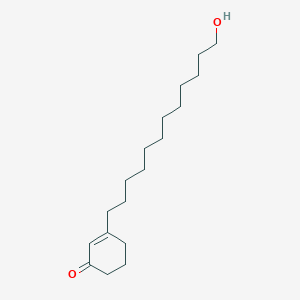![molecular formula C51H36N2O8 B14237612 9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene CAS No. 359820-18-1](/img/structure/B14237612.png)
9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene is a complex organic compound characterized by its unique structure, which includes a fluorene core substituted with benzyloxy and nitrophenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 4-benzyloxy-3-nitrophenol and 9,9-bis(4-hydroxyphenyl)fluorene.
Condensation Reaction: The intermediate compounds undergo a condensation reaction in the presence of a suitable catalyst, such as bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in further condensation reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Acidic or basic catalysts, depending on the specific reaction.
Major Products
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of derivatives with different functional groups.
Condensation: Formation of larger, more complex molecules.
科学的研究の応用
9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Chemical Sensors: The compound’s ability to undergo specific chemical reactions makes it useful in the development of chemical sensors for detecting various analytes.
Biomedical Research:
作用機序
The mechanism of action of 9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, which can influence various biochemical processes. The nitro and benzyloxy groups play a crucial role in determining the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: A similar compound with hydroxyl groups instead of benzyloxy and nitrophenoxy groups.
9,9-Bis(4-methoxyphenyl)fluorene: Contains methoxy groups, which influence its electronic properties differently.
Uniqueness
9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene is unique due to the presence of both benzyloxy and nitrophenoxy groups, which impart distinct electronic and chemical properties
特性
CAS番号 |
359820-18-1 |
|---|---|
分子式 |
C51H36N2O8 |
分子量 |
804.8 g/mol |
IUPAC名 |
9,9-bis[4-(4-nitro-3-phenylmethoxyphenoxy)phenyl]fluorene |
InChI |
InChI=1S/C51H36N2O8/c54-52(55)47-29-27-41(31-49(47)58-33-35-11-3-1-4-12-35)60-39-23-19-37(20-24-39)51(45-17-9-7-15-43(45)44-16-8-10-18-46(44)51)38-21-25-40(26-22-38)61-42-28-30-48(53(56)57)50(32-42)59-34-36-13-5-2-6-14-36/h1-32H,33-34H2 |
InChIキー |
HRWHRYQQXTUFPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)OC3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)OC8=CC(=C(C=C8)[N+](=O)[O-])OCC9=CC=CC=C9)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol](/img/structure/B14237530.png)
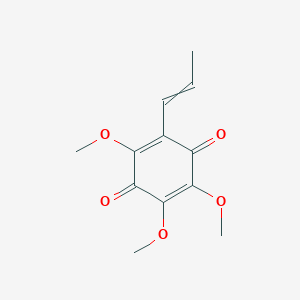
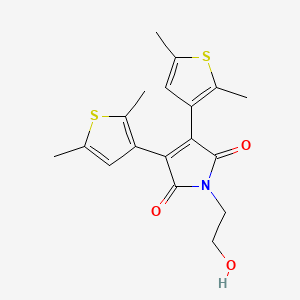
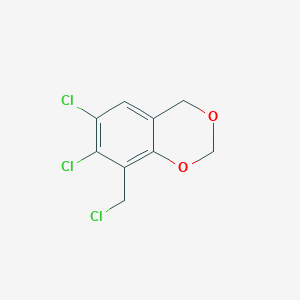
![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)
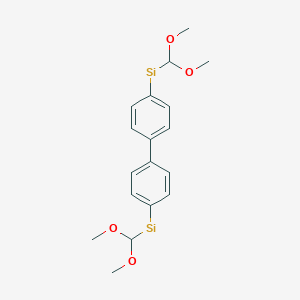
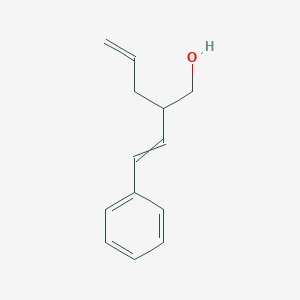
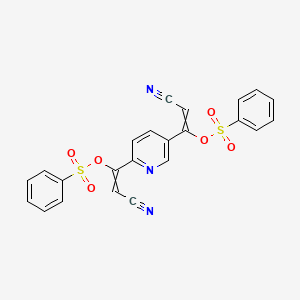
![2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14237592.png)
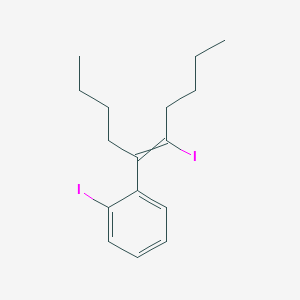
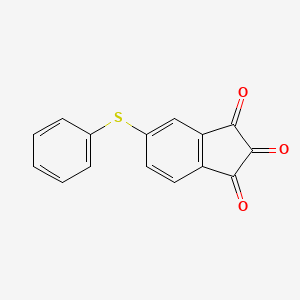
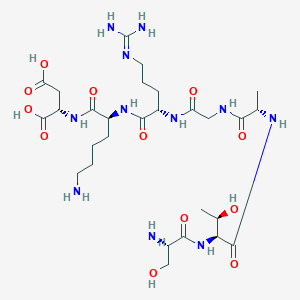
![2-[(Butane-1-sulfonyl)amino]-N-[1-(6-methoxypyridin-3-yl)propyl]benzamide](/img/structure/B14237615.png)
